N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that features a unique combination of furan, morpholine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine. This intermediate can be synthesized by reacting furan-2-carbaldehyde with morpholine in the presence of a reducing agent .
The next step involves the coupling of this intermediate with 2-oxo-2H-chromene-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine: This intermediate is used in the synthesis of various biologically active compounds.
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of furan, morpholine, and chromene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-12-14-4-1-2-5-17(14)27-20(15)24)21-13-16(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,16H,7-8,10-11,13H2,(H,21,23) |
InChI Key |
YWEVSEXIFNIUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4 |
Origin of Product |
United States |
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